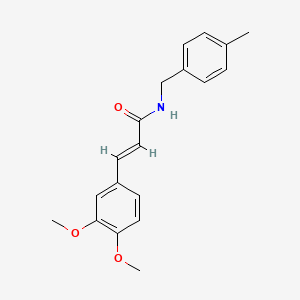
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as EMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMT belongs to the class of quinolinecarboxamides and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4 activity, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II activity, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide interferes with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In animal models, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is also stable and can be stored for long periods of time. However, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a complex compound and requires expertise in organic chemistry for its synthesis. Additionally, the exact mechanism of action of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide derivatives with improved pharmacological properties. Another potential direction is the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in combination with other drugs for the treatment of cancer is an area of active research. Finally, the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis is an area of active research.
Synthesemethoden
The synthesis of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethylamine, followed by the addition of 2-chloro-4,6-dimethoxyquinoline. The resulting compound is then subjected to a series of purification steps to obtain pure N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. The synthesis of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to possess anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its neuroprotective properties and has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-18-17(20)13-10-15(16-9-8-11(2)21-16)19-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOCOJESYZRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)

![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)

![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)
![methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5775985.png)
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5775991.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone](/img/structure/B5776000.png)